molecular formula C29H41NO5 B3364230 Buprenorphine N-oxide CAS No. 112242-17-8

Buprenorphine N-oxide

Cat. No.: B3364230
CAS No.: 112242-17-8
M. Wt: 483.6 g/mol
InChI Key: UHSWHHMBOWNLKN-OJHOSZFKSA-N
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Description

Buprenorphine N-oxide is a derivative of buprenorphine, an opioid used for pain management and opioid use disorder treatment. This compound is formed by the oxidation of buprenorphine, resulting in the addition of an oxygen atom to the nitrogen atom in the molecule. This compound retains some of the pharmacological properties of buprenorphine but exhibits distinct characteristics due to the presence of the N-oxide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Buprenorphine N-oxide can be synthesized through the oxidation of buprenorphine using various oxidizing agents. Commonly used oxidizing agents include perbenzoic acid, peroxyacetic acid, and other organic per-acids. The reaction typically occurs in an organic solvent, such as dichloromethane, under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Buprenorphine N-oxide undergoes various chemical reactions, including:

    Reduction: The N-oxide group can be reduced back to the parent buprenorphine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: Buprenorphine.

    Substitution: Various substituted buprenorphine derivatives.

    Oxidation: Higher oxidized forms of buprenorphine.

Scientific Research Applications

Buprenorphine N-oxide has several scientific research applications:

Mechanism of Action

Buprenorphine N-oxide interacts with opioid receptors in a manner similar to buprenorphine but with distinct differences in affinity and efficacy. It maintains a high affinity for the mu-opioid receptor, albeit with reduced intrinsic activity compared to buprenorphine. This partial agonist activity at the mu-opioid receptor results in analgesic effects while potentially reducing the risk of respiratory depression and addiction .

Comparison with Similar Compounds

    Buprenorphine: The parent compound, a partial agonist at the mu-opioid receptor.

    Norbuprenorphine: A metabolite of buprenorphine with different pharmacological properties.

    Naloxone: An opioid antagonist often combined with buprenorphine to prevent misuse.

Comparison: Buprenorphine N-oxide is unique due to the presence of the N-oxide functional group, which alters its pharmacokinetic and pharmacodynamic properties. Compared to buprenorphine, it has a different affinity and efficacy at opioid receptors, potentially offering a different safety profile. Norbuprenorphine and naloxone, while related, have distinct mechanisms of action and therapeutic uses .

Properties

IUPAC Name

(1S,2S,5S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-5-oxido-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41NO5/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,34-5)24-28(27)12-13-30(33,16-17-6-7-17)21(27)14-18-8-9-19(31)23(35-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21-,24-,26?,27-,28+,29-,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSWHHMBOWNLKN-OJHOSZFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CC[N+](C3CC6=C5C(=C(C=C6)O)O4)(CC7CC7)[O-])OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CC[N@@+]([C@@H]3CC6=C5C(=C(C=C6)O)O4)(CC7CC7)[O-])OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747234
Record name (1S,2S,5S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-5-oxido-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112242-17-8
Record name (1S,2S,5S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-5-oxido-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Buprenorphine N-oxide
Reactant of Route 2
Buprenorphine N-oxide
Reactant of Route 3
Buprenorphine N-oxide
Reactant of Route 4
Buprenorphine N-oxide
Reactant of Route 5
Buprenorphine N-oxide
Reactant of Route 6
Buprenorphine N-oxide

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